molecular formula C17H36O3S B3044274 Hexadecyl methanesulfonate CAS No. 20779-14-0

Hexadecyl methanesulfonate

Cat. No.: B3044274
CAS No.: 20779-14-0
M. Wt: 320.5 g/mol
InChI Key: FESYLDKBOOCXRD-UHFFFAOYSA-N
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Description

Hexadecyl methanesulfonate, also known as methanesulfonic acid cetyl ester, is an organic compound with the molecular formula CH₃SO₃(CH₂)₁₅CH₃. It is a member of the methanesulfonate esters, which are known for their diverse applications in various fields. This compound is characterized by its long alkyl chain, which imparts unique properties making it valuable in both research and industrial applications .

Preparation Methods

Hexadecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with hexadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

CH3SO3H+CH3(CH2)15OHCH3SO3(CH2)15CH3+H2O\text{CH}_3\text{SO}_3\text{H} + \text{CH}_3(\text{CH}_2)_{15}\text{OH} \rightarrow \text{CH}_3\text{SO}_3(\text{CH}_2)_{15}\text{CH}_3 + \text{H}_2\text{O} CH3​SO3​H+CH3​(CH2​)15​OH→CH3​SO3​(CH2​)15​CH3​+H2​O

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Hexadecyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methanesulfonic acid and hexadecanol.

    Oxidation and Reduction: While the compound itself is relatively stable, the alkyl chain can undergo oxidation under strong oxidative conditions.

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexadecyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyl methanesulfonate involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes. The methanesulfonate group can also participate in chemical reactions within the cellular environment, further influencing its biological activity .

Comparison with Similar Compounds

Hexadecyl methanesulfonate can be compared with other methanesulfonate esters and long-chain alkyl compounds:

    Methanesulfonic Acid: Unlike this compound, methanesulfonic acid is a simple sulfonic acid without the long alkyl chain.

    Hexadecyl Sulfate: This compound has a similar long alkyl chain but differs in the functional group, being a sulfate ester rather than a methanesulfonate. It is commonly used in detergents and surfactants.

    Cetyl Alcohol: While cetyl alcohol shares the same alkyl chain length, it lacks the methanesulfonate group, making it less reactive in certain chemical processes.

The uniqueness of this compound lies in its combination of a long hydrophobic alkyl chain with a reactive methanesulfonate group, providing both amphiphilic properties and chemical reactivity .

Properties

IUPAC Name

hexadecyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYLDKBOOCXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334148
Record name Hexadecyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20779-14-0
Record name 1-Hexadecanol, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20779-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl methanesulfonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under an inert atmosphere, e.g., nitrogen, a reactor was charged with 1-hexadecanol 3 (3.78 kg), anhydrous dichloromethane (40 L) and diisopropylethylamine (2.21 kg). The reaction mixture was cooled to −5 to 5° C. and methanesulfonyl chloride (1.87 kg) was added at a controlled rate over 2 hours to ensure that the reaction temperature was kept below 5° C. After the addition was complete, the mixture was warmed to 20 to 30° C. and stirred for one to two hours. The reaction was monitored by GC-MS and was deemed complete when the conversion rate was ≧95%. The reaction was maintained at 20 to 30° C. while being diluted with water (15 L). The organic layer was separated, washed with water (0.50 kg), and concentrated to dryness to yield 4 as a light yellow solid (4.87 kg, 96%). Typical HPLC (AUC) purity was >95%. 1H-NMR was consistent with structure.
Quantity
3.78 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
reactant
Reaction Step One
Quantity
2.21 kg
Type
reactant
Reaction Step One
Quantity
1.87 kg
Type
reactant
Reaction Step Two
Name
Quantity
15 L
Type
solvent
Reaction Step Three
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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